![molecular formula C20H21BrN2O3 B2868702 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921562-85-8](/img/structure/B2868702.png)
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in organic chemistry, consisting of a carboxamide group (CONH2) attached to a phenyl group . The molecule also contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrobenzo[b][1,4]oxazepin-8-yl core, followed by functionalization with the ethyl, dimethyl, and 4-oxo groups. The final step would likely be the introduction of the benzamide group via a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the planarity of the molecule, while the tetrahydrobenzo[b][1,4]oxazepin ring could adopt various conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide group, the bromine atom, and the various alkyl and carbonyl groups. The bromine atom could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide group could enhance its solubility in polar solvents, while the alkyl groups could enhance its solubility in non-polar solvents .科学的研究の応用
Antidopaminergic Properties for Antipsychotic Applications
Research has explored the synthesis and antidopaminergic properties of derivatives structurally related to the compound . These studies have led to the development of potent series with significant affinity for dopamine D-2 receptors, suitable for investigating dopamine's role in psychotropic effects. The benzamide derivatives exhibit promising inhibitory effects on apomorphine-induced behavioral responses, indicating their potential as antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).
Antibacterial Activity
Several studies have designed and synthesized novel analogs with significant antibacterial activity. For instance, derivatives of pyrazol-5-one, derived from the benzothiazole nucleus, have shown promising activity against Staphylococcus aureus and Bacillus subtilis. These compounds present a new class of antibacterial agents, opening pathways for further research in antimicrobial therapy (Palkar et al., 2017).
Synthesis of Anti-cancer Drug Intermediates
Research into the synthesis of bromomethyl derivatives has highlighted the compound's role as a key intermediate in the creation of anticancer drugs that inhibit thymidylate synthase, underscoring its importance in medicinal chemistry and drug development (Cao Sheng-li, 2004).
Novel Fused Oxazapolycyclic Skeletons
Investigations into the synthesis, crystal structure, and photophysical properties of novel fused oxazapolycyclic skeletons have been conducted. These studies offer insights into the nonplanar oxazapolyheterocycles' strong blue emission properties, which may have implications for materials science and photophysical applications (Petrovskii et al., 2017).
Development of CCR5 Antagonists
A practical synthesis method for CCR5 antagonists demonstrates the compound's role in the development of orally active agents for potentially treating conditions like HIV. This showcases the compound's application in therapeutic agent synthesis and highlights the efficiency of new synthesis methods (Ikemoto et al., 2005).
特性
IUPAC Name |
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-4-23-16-10-9-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-5-7-14(21)8-6-13/h5-11H,4,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYPZMFNDCVXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。